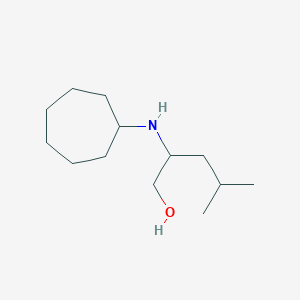![molecular formula C9H10ClN5 B13282359 7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 14054-48-9](/img/structure/B13282359.png)
7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a cyclopentyl group at the 3rd position. The molecular formula of this compound is C9H10ClN5, and it has a molecular weight of 223.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with 4-chloro-3-cyclopentyl-2-butanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while oxidation reactions can lead to the formation of triazolopyrimidine N-oxides .
Scientific Research Applications
7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group at the 3rd position enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Additionally, the chlorine atom at the 7th position can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse activities .
Properties
CAS No. |
14054-48-9 |
|---|---|
Molecular Formula |
C9H10ClN5 |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
7-chloro-3-cyclopentyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C9H10ClN5/c10-8-7-9(12-5-11-8)15(14-13-7)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI Key |
ZHNRULMQNWCVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=NC=N3)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-4-amine](/img/structure/B13282282.png)




![2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B13282316.png)
![1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol](/img/structure/B13282320.png)
![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13282321.png)




